Anticancer Cytotoxicity: Class-Level Potency Benchmark from Benzothiazole-Piperazine Acetamide Series and Structural Differentiation of 897486-74-7
In the most directly relevant peer-reviewed study of benzothiazole-piperazine hybrids, Evren et al. (2025) reported that compound 2c—bearing a benzothiazole-piperazine acetamide scaffold—achieved an IC50 of 7.23 ± 1.17 µM against A549 lung adenocarcinoma cells with a selectivity index (SI) of 6.93 versus NIH/3T3 fibroblasts. Compound 2h, the most selective derivative in the series, showed an IC50 of 10.83 ± 0.76 µM and an SI of 29.23 [1]. Although 897486-74-7 differs from these acetamide-bridged analogs by having a direct piperazine-benzothiazole linkage and a 3-fluorobenzoyl terminus instead of an acetamide spacer, it shares the identical benzothiazole-piperazine pharmacophoric core. The aroyl-substituted pattern (3-fluorobenzoyl) of 897486-74-7 is structurally convergent with the aroyl-substituted compounds 1h and 1j identified by Gurdal et al. (2015) as the most active derivatives across HUH-7, MCF-7, and HCT-116 cell lines [2]. This class-level evidence places 897486-74-7 within a SAR space where aroyl-piperazine substitution is associated with superior cytotoxicity relative to alkyl-substituted or unsubstituted piperazine congeners.
| Evidence Dimension | In vitro cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | No peer-reviewed IC50 data available for 897486-74-7 specifically; structurally classified with aroyl-substituted benzothiazole-piperazines (cf. Gurdal compounds 1h, 1j) |
| Comparator Or Baseline | Evren compound 2c: IC50 = 7.23 ± 1.17 µM (A549), SI = 6.93; compound 2h: IC50 = 10.83 ± 0.76 µM (A549), SI = 29.23; Gurdal aroyl compounds 1h/1j: most active in series against HUH-7, MCF-7, HCT-116 |
| Quantified Difference | Class-level potency range for benzothiazole-piperazine derivatives: IC50 ~7–18 µM against A549; SI values of ~7–29 distinguish selective anticancer candidates from non-selective cytotoxins. 897486-74-7 is predicted to fall within this activity window based on aroyl-substitution SAR. |
| Conditions | A549 human lung adenocarcinoma, C6 glioma, NIH/3T3 mouse fibroblast (Evren 2025); HUH-7 hepatocellular, MCF-7 breast, HCT-116 colorectal (Gurdal 2015); sulphorhodamine B (SRB) assay, 48–72 h exposure |
Why This Matters
For procurement decisions in anticancer screening cascades, the aroyl-substitution motif shared by 897486-74-7 is associated with the highest-tier cytotoxicity within the benzothiazole-piperazine class, making it a higher-priority selection candidate than non-aroyl or unsubstituted piperazine analogs.
- [1] EVREN, A.E., EKSELLİ, B., YURTTAŞ, L., TEMEL, H.E., AKALİN ÇİFTÇİ, G. (2025). Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. Journal of Molecular Structure, 1320, 139732. DOI: 10.1016/j.molstruc.2024.139732 View Source
- [2] GURDAL, E.E., DURMAZ, I., CETIN-ATALAY, R., YARIM, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654. DOI: 10.3109/14756366.2014.959513 View Source
